![molecular formula C24H26N2O3S B5002712 2-(N-Benzyl4-methylbenzenesulfonamido)-N-(1-phenylethyl)acetamide](/img/structure/B5002712.png)
2-(N-Benzyl4-methylbenzenesulfonamido)-N-(1-phenylethyl)acetamide
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Overview
Description
2-(N-Benzyl4-methylbenzenesulfonamido)-N-(1-phenylethyl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Benzyl4-methylbenzenesulfonamido)-N-(1-phenylethyl)acetamide typically involves the following steps:
Formation of the sulfonamide group: This can be achieved by reacting 4-methylbenzenesulfonyl chloride with benzylamine under basic conditions to form N-benzyl-4-methylbenzenesulfonamide.
Acylation: The N-benzyl-4-methylbenzenesulfonamide is then reacted with 1-phenylethylamine and acetic anhydride to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(N-Benzyl4-methylbenzenesulfonamido)-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially converting the sulfonamide group to an amine.
Substitution: The benzyl and phenylethyl groups can undergo electrophilic or nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated benzyl or phenylethyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly as an antimicrobial agent.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(N-Benzyl4-methylbenzenesulfonamido)-N-(1-phenylethyl)acetamide would depend on its specific application. For example, as an antimicrobial agent, it may inhibit bacterial growth by interfering with the synthesis of essential biomolecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis, thereby inhibiting the enzyme dihydropteroate synthase.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.
N-Benzylsulfonamide: A related compound with a benzyl group attached to the sulfonamide nitrogen.
Uniqueness
2-(N-Benzyl4-methylbenzenesulfonamido)-N-(1-phenylethyl)acetamide is unique due to the presence of both benzyl and phenylethyl groups, which may enhance its lipophilicity and biological activity compared to simpler sulfonamides.
Properties
IUPAC Name |
2-[benzyl-(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-19-13-15-23(16-14-19)30(28,29)26(17-21-9-5-3-6-10-21)18-24(27)25-20(2)22-11-7-4-8-12-22/h3-16,20H,17-18H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKXSNDABYYKOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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